

# Application Notes & Protocols for the Quantification of Ibrutinib

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## Compound of Interest

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## Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is orally administered.<sup>[1][2]</sup> It is a targeted therapy used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.<sup>[3][4]</sup> By blocking the BTK enzyme, Ibrutinib disrupts signaling pathways that are crucial for the proliferation and survival of malignant B-cells.<sup>[1][2]</sup> Accurate and reliable quantification of Ibrutinib in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

A variety of analytical methods have been developed for the determination of Ibrutinib, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.<sup>[1][2]</sup> LC-MS/MS is the gold standard for quantifying the drug in plasma due to its high sensitivity and specificity, while HPLC with UV detection is widely used for assaying bulk and formulated products.<sup>[5]</sup> UV-Vis spectrophotometry offers a simpler, more accessible method for basic quantification.<sup>[6]</sup> This document provides detailed protocols for these key analytical techniques.

## Quantification of Ibrutinib in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Ibrutinib in human plasma, suitable for pharmacokinetic and bioequivalence studies. The method utilizes

liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for complex biological matrices.[5]

## Experimental Protocol

a) Principle: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering macromolecules.[7][8] An internal standard (IS), such as a deuterated version of Ibrutinib (Ibrutinib-D5) or a structurally similar compound like Apixaban, is added to correct for variability during sample processing and analysis.[5][8] The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][7]

b) Reagents and Materials:

- Ibrutinib reference standard
- Ibrutinib-D5 or Apixaban (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure Water
- Human Plasma (blank, drug-free)

c) Instrumentation:

- Liquid Chromatography system (e.g., Shimadzu, Waters)
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex API 4000)[8]

- Reversed-phase C18 column (e.g., Shim-pack ODS 150 mm x 4.6 mm, 5  $\mu$ m; XBridge C18) [8][9]

d) Sample Preparation (Protein Precipitation):

- Allow plasma samples to thaw at room temperature.
- Pipette 250  $\mu$ L of plasma into a clean microcentrifuge tube.[8]
- Add 50  $\mu$ L of the Internal Standard working solution (e.g., Ibrutinib-D5 in methanol).
- Vortex for 30 seconds.
- Add 750  $\mu$ L of acetonitrile to precipitate plasma proteins.[7]
- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for injection.

e) Chromatographic and Mass Spectrometric Conditions:

- Mobile Phase: A gradient or isocratic mixture of (A) 10 mM Ammonium Acetate with 0.1% Formic Acid in water and (B) Acetonitrile with 0.1% Formic Acid.[7][9] An example isocratic condition is Methanol–water (98:2, v/v).[8]
- Flow Rate: 0.4 - 1.0 mL/min.[1][7]
- Column Temperature: 40°C.[7]
- Injection Volume: 10  $\mu$ L.

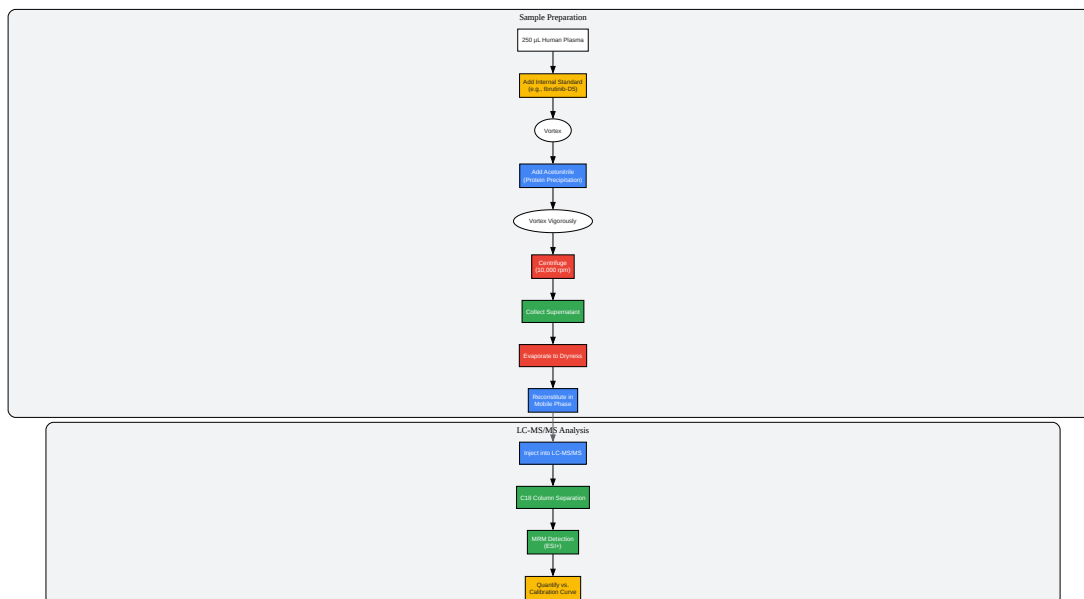
- Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

- MRM Transitions:

- Ibrutinib: m/z 441.2 → 84.1[8]
- Ibrutinib-D5 (IS): m/z 446.5 → 84.1[8]

f) Calibration Curve and QC Sample Preparation:

- Prepare a stock solution of Ibrutinib in methanol (e.g., 1 mg/mL).
- Perform serial dilutions to create working standards for calibration curve points, typically ranging from 0.5 to 1000 ng/mL.[5][9]
- Spike blank human plasma with the working standards to create calibration standards.
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
- Process the calibration standards and QC samples alongside the unknown samples as described in the sample preparation section.



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LC-MS/MS workflow for Ibrutinib quantification in plasma.

## Quantification of Ibrutinib in Bulk and Formulations by RP-HPLC

This protocol details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of Ibrutinib in bulk drug and pharmaceutical dosage forms (e.g., capsules).[3]

### Experimental Protocol

a) Principle: The method separates Ibrutinib from its impurities and potential degradation products using a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.

## b) Reagents and Materials:

- Ibrutinib reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) or Orthophosphoric Acid (OPA)
- Ultrapure Water
- Ibrutinib capsules (e.g., Imbruvica® 140 mg)

## c) Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu, Waters)[[3](#)]  
[\[4\]](#)
- Reversed-phase C18 column (e.g., Kromosil 250mm x 4.6 mm, 5 $\mu\text{m}$ ; Inertsil ODS 100mm x 4.6 mm, 5 $\mu\text{m}$ )[[3](#)]
- Sonicator
- 0.45  $\mu\text{m}$  membrane filters

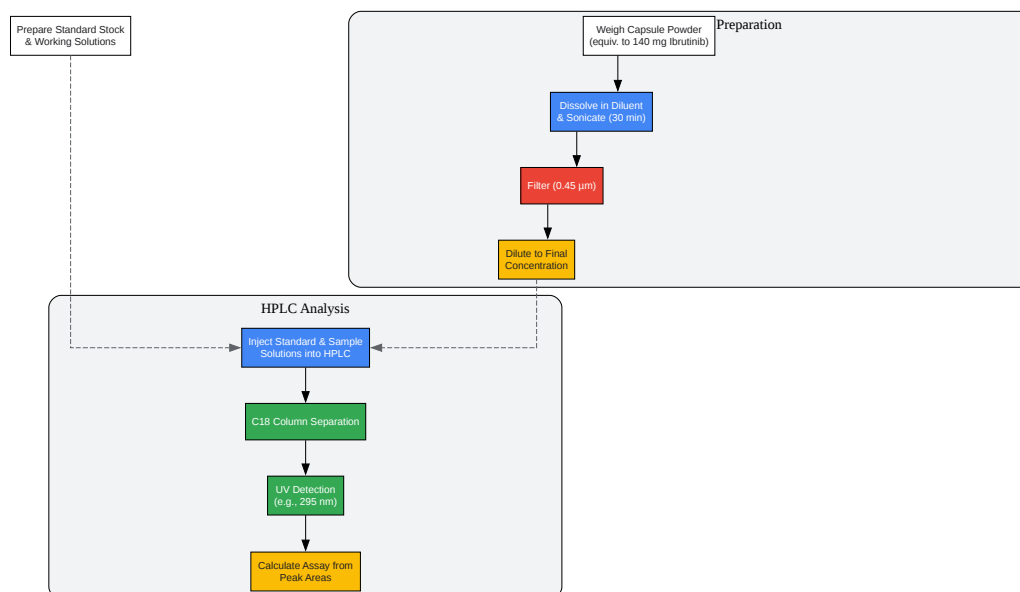
## d) Preparation of Solutions:

- Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer (pH adjusted) and acetonitrile. A common ratio is 45:55 (v/v) buffer to acetonitrile.[[3](#)] Another option is 0.1% Orthophosphoric acid buffer and acetonitrile (70:30 v/v).
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of Ibrutinib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetonitrile or methanol.[[3](#)]
- Working Standard Solution (e.g., 140  $\mu\text{g/mL}$ ): Dilute the stock solution with the mobile phase to achieve the desired concentration.

- Sample Preparation (from 140 mg capsules):
  - Determine the average weight of the contents of 5 capsules.[4]
  - Accurately weigh capsule powder equivalent to 140 mg of Ibrutinib and transfer to a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent (e.g., methanol), sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume.
  - Filter the solution through a 0.45  $\mu\text{m}$  nylon filter.
  - Perform a final dilution (e.g., 1.0 mL of filtrate to 10 mL) with the mobile phase to bring the concentration into the calibration range.

e) Chromatographic Conditions:

- Column: C18 (e.g., Kromosil 250mm x 4.6 mm, 5 $\mu\text{m}$ ).[3]
- Mobile Phase: Phosphate buffer: Acetonitrile (45:55, v/v).[3]
- Flow Rate: 1.0 mL/min.[3]
- Column Temperature: 30°C.[4]
- Detection Wavelength: 295 nm or 260 nm.[3][6]
- Injection Volume: 10-20  $\mu\text{L}$ .[10][11]



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RP-HPLC workflow for assaying Ibrutinib in formulations.

## Quantification of Ibrutinib by UV-Vis Spectrophotometry

This protocol provides a simple and economical method for the quantification of Ibrutinib in bulk drug or simple formulations using a UV-Vis spectrophotometer. This method is suitable for routine quality control where high sensitivity is not required.

### Experimental Protocol

a) Principle: The method is based on the measurement of the absorbance of an Ibrutinib solution at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The concentration is determined by relating the absorbance to a standard calibration curve, following Beer-Lambert's law.



## b) Reagents and Materials:

- Ibrutinib reference standard
- Methanol (Spectroscopic grade) or Ethanol[12][13]
- Calibrated borosilicate glassware[14]

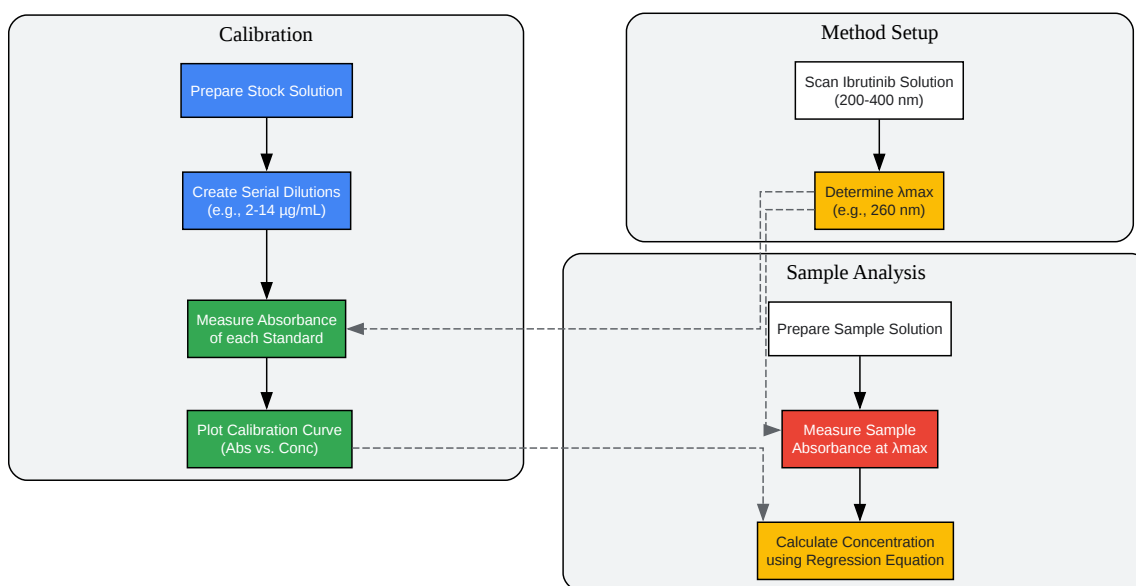
## c) Instrumentation:

- Double beam UV-Vis Spectrophotometer with matched quartz cells (1 cm path length).[14]

## d) Method:

- Solvent Selection: Methanol is commonly used as the solvent.[13]
- Determination of  $\lambda_{\text{max}}$ :
  - Prepare a dilute solution of Ibrutinib (e.g., 10-20  $\mu\text{g/mL}$ ) in the selected solvent.[6]
  - Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank.[6][14]
  - Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). For Ibrutinib,  $\lambda_{\text{max}}$  is often observed around 260 nm, though other maxima at 213 nm and 288 nm have also been reported.[6][15]
- Preparation of Standard Stock Solution (500  $\mu\text{g/mL}$ ):
  - Accurately weigh 10 mg of Ibrutinib and transfer to a 20 mL volumetric flask.[14]
  - Dissolve and dilute to volume with methanol.[14]
- Preparation of Calibration Curve:
  - From the stock solution, prepare a series of dilutions in methanol to cover a linear concentration range (e.g., 2-14  $\mu\text{g/mL}$  or 8-12  $\mu\text{g/mL}$ ).[12][13]
  - Measure the absorbance of each solution at the predetermined  $\lambda_{\text{max}}$  against the solvent blank.

- Plot a graph of absorbance versus concentration. The correlation coefficient ( $R^2$ ) should be  $>0.999$ .<sup>[15]</sup>
- Analysis of Sample:
  - Prepare a sample solution of Ibrutinib from the bulk drug or formulation with a theoretical concentration that falls within the calibration range.
  - Measure its absorbance at  $\lambda_{\text{max}}$ .
  - Calculate the concentration using the regression equation from the calibration curve ( $y = mx + c$ ).



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UV-Vis Spectrophotometry workflow for Ibrutinib quantification.

## Summary of Quantitative Data

The following table summarizes the validation parameters for the different analytical techniques used for Ibrutinib quantification as reported in various studies.

Technique	Matrix / Sample Type	Linearity Range	LOD	LOQ / LLOQ	Reference
LC-MS/MS	Human Plasma	0.5 - 48 ng/mL (ppb)	-	0.5 ng/mL	<a href="#">[5]</a> <a href="#">[16]</a>
LC-MS/MS	Human Plasma	0.5 - 60 ng/mL	-	0.5 ng/mL	<a href="#">[8]</a>
UPLC-MS/MS	Rat Plasma	1 - 2000 ng/mL	-	1 ng/mL	<a href="#">[7]</a>
LC-MS/MS	Human Plasma	1 - 1000 ng/mL	-	1 ng/mL	<a href="#">[9]</a>
RP-HPLC-UV	Bulk & Formulation	3.5 - 2100 µg/mL	0.69 µg/mL	2.16 µg/mL	<a href="#">[3]</a>
RP-HPLC-UV	Bulk & Formulation	5 - 30 µg/mL	-	-	<a href="#">[6]</a>
RP-HPLC-UV	Human/Porcine Skin	0.2 - 15.0 µg/mL	0.01 µg/mL	0.02 µg/mL	<a href="#">[11]</a>
RP-HPLC-UV	Bulk & Formulation	3.5 - 21.0 µg/mL	-	-	
UPLC-PDA	Bulk Drug	25 - 250 ng/mL	25 ng/mL	50 ng/mL	<a href="#">[17]</a>
UV-Vis	Bulk & Formulation	1.56 - 25 µg/mL	0.42 µg/mL	1.27 µg/mL	<a href="#">[15]</a>
UV-Vis	Bulk & Formulation	2 - 14 µg/mL	1.23 µg/mL	5.23 µg/mL	<a href="#">[12]</a>
UV-Vis	Bulk & Formulation	8 - 12 µg/mL	0.08 µg/mL	0.24 µg/mL	<a href="#">[13]</a>

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